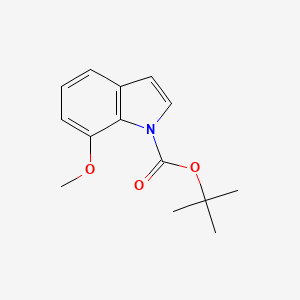

Tert-butyl 7-methoxy-1H-indole-1-carboxylate

Overview

Description

“Tert-butyl 7-methoxy-1H-indole-1-carboxylate” is a chemical compound utilized in scientific research for various purposes . Its diverse applications range from drug discovery to material synthesis, making it an essential component in the field of chemistry.

Synthesis Analysis

The synthesis of “Tert-butyl 7-methoxy-1H-indole-1-carboxylate” involves several steps. One method involves the use of C 32 H 12 BF 24 (1-) *C 36 H 43 AuN (1+) in chloroform at 20℃ for 4 hours in an inert atmosphere . Another method involves the use of iodine and oxygen in acetonitrile for 48 hours in a sealed tube . A third method involves the use of dmap and triethylamine in dichloromethane at 20℃ for 18 hours .Molecular Structure Analysis

The molecular formula of “Tert-butyl 7-methoxy-1H-indole-1-carboxylate” is C14H17NO3 . It has a molecular weight of 247.29 . The InChI Key is DWMPQAJKVAOOOW-UHFFFAOYSA-N .Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

“Tert-butyl 7-methoxy-1H-indole-1-carboxylate” has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2, CYP2C19, and CYP2C9 . It is not an inhibitor of CYP2D6 and CYP3A4 . It has a Log Kp (skin permeation) of -5.51 cm/s . Its Log Po/w (iLOGP) is 3.06 .Scientific Research Applications

Cancer Treatment

Indole derivatives, including Tert-butyl 7-methoxy-1H-indole-1-carboxylate, have been studied for their potential in treating various types of cancer. These compounds can interfere with the signaling pathways that cancer cells use to grow and divide, making them targets for chemotherapy drugs .

Antimicrobial Activity

Research has shown that indole derivatives possess antimicrobial properties, which could be harnessed to develop new antibiotics. This is particularly important in the face of rising antibiotic resistance .

Treatment of Disorders

Indoles are being investigated for their therapeutic potential in treating disorders such as depression, anxiety, and other neurological conditions due to their ability to modulate neurotransmitter systems in the brain .

Synthesis of Alkaloids

Tert-butyl 7-methoxy-1H-indole-1-carboxylate serves as a precursor in the synthesis of complex alkaloids. Alkaloids have a wide range of pharmacological activities and are used in medicine for their analgesic, anti-malarial, and anti-arrhythmic properties .

Organic Synthesis and Catalysis

This compound is used in organic synthesis and catalysis to create a variety of structurally diverse molecules. Its reactivity makes it a valuable building block in the construction of complex organic compounds .

Anti-HIV Research

Indole derivatives have been explored for their potential to inhibit HIV-1. Molecular docking studies suggest that these compounds could interfere with the virus’s ability to replicate, offering a pathway to new antiviral drugs .

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 7-methoxy-1H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be impacted.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a substrate for P-glycoprotein, which is involved in drug efflux and could impact bioavailability .

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.

Action Environment

The compound is recommended to be stored in an inert atmosphere at temperatures between 2-8°c , suggesting that temperature and exposure to reactive gases could impact its stability.

properties

IUPAC Name |

tert-butyl 7-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-6-5-7-11(17-4)12(10)15/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMPQAJKVAOOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677973 | |

| Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 7-methoxy-1H-indole-1-carboxylate | |

CAS RN |

1215205-77-8 | |

| Record name | 1,1-Dimethylethyl 7-methoxy-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 7-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)

![N-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]cyclopropanesulfonamide](/img/structure/B596872.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596879.png)

![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B596880.png)

![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)